N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties like reactivity, flammability, and types of reactions it undergoes are also included.Scientific Research Applications
Structural Insights and Synthetic Routes
Heterocyclic Synthesis : Thioureido-acetamides, which share structural motifs with the compound , are noted for their role in the synthesis of various heterocycles via one-pot cascade reactions. This demonstrates the versatility of such compounds in generating biologically relevant heterocyclic structures with excellent atom economy (J. Schmeyers & G. Kaupp, 2002) source.
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Analogues of the compound, designed to enhance metabolic stability, have been investigated for their potential to inhibit PI3Kα and mTOR, demonstrating the chemical's relevance in targeting cancer pathways (Markian M Stec et al., 2011) source.
Antitumor Activity : Research into benzodifuranyl and thiazolopyrimidines derivatives, related to the compound of interest, has highlighted their potential as anti-inflammatory and analgesic agents, with some compounds showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (A. Abu‐Hashem et al., 2020) sourcesourcesource.
Src Kinase Inhibition and Anticancer Activities : A study on N-benzyl-substituted acetamide derivatives containing a thiazole ring, similar in structure to the compound of interest, showed inhibition of Src kinase, a key target in cancer therapy, suggesting the potential utility of these compounds in anticancer strategies (Asal Fallah-Tafti et al., 2011) source.
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound, its toxicity, environmental impact, and first aid measures in case of exposure.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please consult a relevant expert or database for specific information on this compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-12-7-8-13(21)9-15(12)23-18(26)11-29-20-22-10-17-19(24-20)14-5-3-4-6-16(14)25(2)30(17,27)28/h3-10H,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPPVDALCKUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide |
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